molecular formula C9H16S2 B14197693 Octahydro-1H-indene-2,5-dithiol CAS No. 831225-32-2

Octahydro-1H-indene-2,5-dithiol

Cat. No.: B14197693
CAS No.: 831225-32-2
M. Wt: 188.4 g/mol
InChI Key: VJRIPDGFPIFPMP-UHFFFAOYSA-N
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Description

Octahydro-1H-indene-2,5-dithiol is a chemical compound with the molecular formula C9H16S2 It is characterized by its unique structure, which includes a bicyclic ring system with two thiol groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-indene-2,5-dithiol typically involves the hydrogenation of indene derivatives followed by the introduction of thiol groups. One common method includes the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting octahydroindene is then subjected to thiolation using reagents like thiourea or hydrogen sulfide to introduce the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indene-2,5-dithiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to remove the thiol groups or to modify the ring structure.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of hydrocarbons or modified ring structures.

    Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

Octahydro-1H-indene-2,5-dithiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1H-indene-2,5-dithiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroindan: Similar bicyclic structure but lacks thiol groups.

    Bicyclo[4.3.0]nonane: Another bicyclic compound with different functional groups.

    Indan: A related compound with a single ring structure.

Uniqueness

Octahydro-1H-indene-2,5-dithiol is unique due to the presence of two thiol groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

831225-32-2

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indene-2,5-dithiol

InChI

InChI=1S/C9H16S2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h6-11H,1-5H2

InChI Key

VJRIPDGFPIFPMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CC(C2)S)S

Origin of Product

United States

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